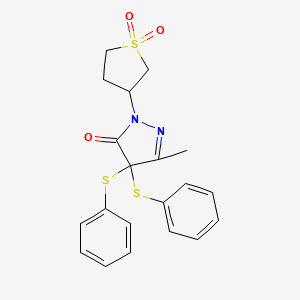

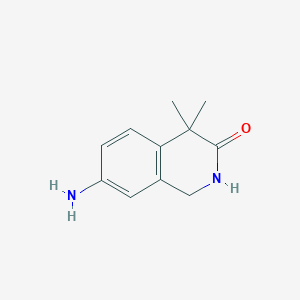

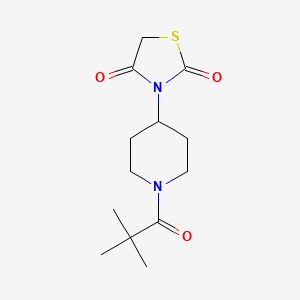

![molecular formula C15H16N4O3S B2643756 Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate CAS No. 2097864-61-2](/img/structure/B2643756.png)

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that forms a large part of organic chemistry and is of immense importance biologically and industrially . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The majority of pharmaceuticals and biologically active agrochemicals are heterocyclic . One striking structural feature inherent to heterocycles lies in their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of therapeutic activities. For instance, the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds with structures incorporating elements like 1,3,4-thiadiazole, piperazine, and related functionalities have been synthesized and evaluated for different biological activities:

Antimicrobial Activity : Novel thiadiazole and piperazine derivatives demonstrate significant antibacterial and antifungal effects, highlighting their potential as therapeutic agents against various microbial infections (Xia, 2015); (Qi, 2014).

Anticancer Activity : Research on thiadiazole-piperazine conjugates has also shown promising anticancer properties, indicating their potential application in cancer therapy (Kumar et al., 2014); (El-Masry et al., 2022).

Antiviral and Anti-TMV Activity : Derivatives have shown efficacy against tobacco mosaic virus, suggesting potential applications in agricultural biotechnology to protect crops from viral diseases (Reddy et al., 2013).

Antidiabetic Activity : Piperazine derivatives have been identified as potent antidiabetic compounds, offering a new approach to diabetes management through the modulation of glucose homeostasis (Le Bihan et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)19-8-6-18(7-9-19)13-10-16-23-17-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWSVSPKNYHBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

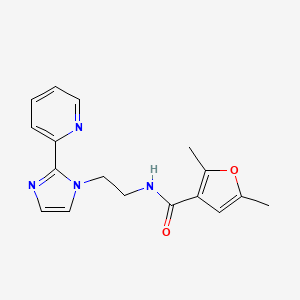

![3-[(4-Fluorophenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2643673.png)

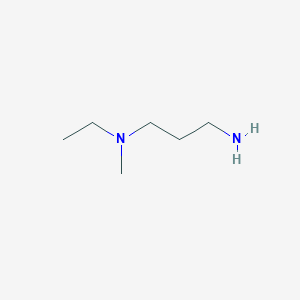

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)

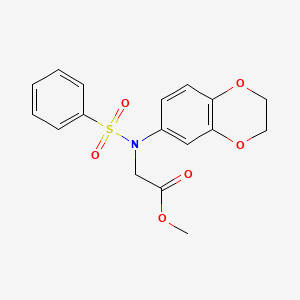

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)